Bicalutamide Sulfoxide

Description

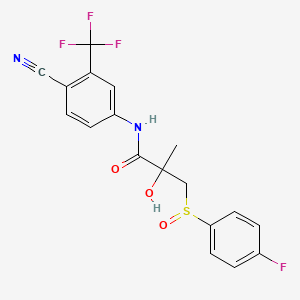

Structure

2D Structure

3D Structure

Properties

CAS No. |

945419-64-7 |

|---|---|

Molecular Formula |

C18H14F4N2O3S |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(R)-(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C18H14F4N2O3S/c1-17(26,10-28(27)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-,28+/m0/s1 |

InChI Key |

MHWPKBKCPXTKJS-YMGMXPECSA-N |

SMILES |

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Isomeric SMILES |

C[C@](C[S@@](=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Canonical SMILES |

CC(CS(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Synonyms |

USP Bicalutamide Related Compound A; (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methyl-propanamide); |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Methodologies

Synthetic Routes for Bicalutamide (B1683754) Sulfoxide (B87167) and its Analogues

The synthesis of bicalutamide sulfoxide and its related compounds is a well-documented area of research, with various methods developed to achieve the target molecule, often as a part of the broader synthesis of bicalutamide itself or for the purpose of studying its biological activity and impurity profiles. tandfonline.comresearchgate.netacs.orgresearchgate.net

Oxidation of Sulfide (B99878) Precursors

The most prevalent and direct method for the synthesis of this compound involves the controlled oxidation of its corresponding sulfide precursor, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide. tandfonline.comnih.govcardiff.ac.uk This transformation introduces a chiral center at the sulfur atom, leading to the formation of diastereomers. nih.govcardiff.ac.uk

Several oxidizing agents have been employed for the conversion of the sulfide precursor to this compound.

m-Chloroperoxybenzoic acid (m-CPBA): This reagent is frequently used for the oxidation of sulfide precursors to sulfoxides. nih.govcardiff.ac.ukresearchgate.net The reaction is typically carried out in a suitable solvent like dichloromethane. nih.govcardiff.ac.uk By carefully controlling the stoichiometry of m-CPBA, the reaction can be selectively stopped at the sulfoxide stage, preventing over-oxidation to the corresponding sulfone (bicalutamide). nih.govcardiff.ac.ukresearchgate.net Research has shown that using one equivalent of m-CPBA is effective for this purpose. nih.govcardiff.ac.ukresearchgate.net

Sodium Hypochlorite (B82951): While less commonly cited specifically for this compound in the primary literature, sodium hypochlorite is a known oxidizing agent for sulfides and represents a potential, albeit less controlled, method for this transformation.

Sodium Perborate (B1237305): In the presence of acetic acid, sodium perborate tetrahydrate has been successfully used to synthesize this compound from its sulfide precursor. tandfonline.com This method provides an alternative to peracid-based oxidations. tandfonline.com

Sodium Periodate: This reagent, often in a mixture of methanol (B129727) and water, has also been utilized for the oxidation of the sulfide precursor to generate the diastereomeric sulfoxides. smu.edu

Potassium Permanganate (B83412): In a triphasic system with a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate, potassium permanganate has been used for the oxidation of the sulfide precursor. chemicalbook.com

The efficiency and selectivity of the oxidation of sulfide precursors are highly dependent on the reaction conditions.

Temperature: Low temperatures, typically around 0°C, are often employed to control the reactivity of the oxidizing agent and prevent over-oxidation to the sulfone. nih.govcardiff.ac.uk

Reaction Time: The duration of the reaction is a critical parameter. For instance, when using m-CPBA, limiting the reaction time to 15-30 minutes has been shown to be effective in isolating the sulfoxide. nih.govcardiff.ac.ukresearchgate.net

Stoichiometry of Oxidizing Agent: As mentioned, using a single equivalent of the oxidizing agent, such as m-CPBA, is a key strategy to favor the formation of the sulfoxide over the sulfone. nih.govcardiff.ac.ukresearchgate.net

Solvent: Dichloromethane is a commonly used solvent for oxidations with m-CPBA, while acetic acid is used with sodium perborate. tandfonline.comnih.govcardiff.ac.uk The choice of solvent can influence reaction rates and product solubility.

A summary of reaction conditions for the synthesis of this compound can be found in the table below.

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Key Observation |

|---|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0°C | 15-30 min | Use of one equivalent prevents over-oxidation. nih.govcardiff.ac.uk |

| Sodium Perborate Tetrahydrate | Acetic Acid | Room Temperature | 2 hours | Provides an alternative to peracid oxidants. tandfonline.com |

| Sodium Periodate | Methanol/Water | Room Temperature | Not specified | Yielded two diastereomeric sulfoxides. smu.edu |

Utilization of Specific Oxidizing Agents (e.g., m-chloroperoxybenzoic acid, sodium hypochlorite)

Synthesis and Isolation of Diastereomeric Sulfoxides

The oxidation of the sulfide precursor, which already contains a chiral carbon, introduces a second chiral center at the sulfur atom, resulting in the formation of a pair of diastereomers. researchgate.netnih.govcardiff.ac.uk These diastereomers can exhibit different biological activities and physicochemical properties. smu.edu

The separation of these diastereomers is often achieved using chromatographic techniques, such as column chromatography. cardiff.ac.uk This allows for the isolation and individual characterization of each diastereomer. For example, studies have reported the successful separation of three pairs of sulfoxide diastereomers of bicalutamide analogues using column chromatography. nih.govcardiff.ac.uk The separated diastereomers can then be analyzed by techniques like NMR spectroscopy to confirm their structures and relative configurations. nih.govcardiff.ac.uk X-ray diffraction analysis has also been employed to definitively determine the relative configuration at the chiral sulfur and carbon centers. nih.govresearchgate.net

Investigation of Process-Related Impurity Formation Mechanisms

During the bulk synthesis of bicalutamide, various process-related impurities can be formed. tandfonline.comnih.govresearchgate.net Understanding the mechanisms of their formation is crucial for controlling the purity of the final active pharmaceutical ingredient.

The formation of impurities can occur at different stages of the synthesis. For instance, in the synthesis of bicalutamide, which involves the oxidation of a thioether intermediate, incomplete or over-oxidation can lead to the presence of the sulfide precursor or the sulfoxide as impurities. tandfonline.com

Forced degradation studies under various stress conditions (acidic, alkaline, thermal, photo, and peroxide) are often conducted to identify potential degradation products and understand their formation pathways. nih.govresearchgate.net Such studies have shown that bicalutamide can degrade under alkaline conditions. nih.govresearchgate.net

The development of analytical methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), is essential for the detection, separation, and quantification of these process-related impurities. nih.govresearchgate.netpharmascholars.com These methods are vital for quality control in the manufacturing process. nih.gov

Some of the potential process-related impurities of bicalutamide that have been identified and synthesized for use as reference standards include:

Bical-sulfoxides tandfonline.com

Bical-deshydroxy tandfonline.com

Bical-desfluoro tandfonline.com

Bical-2-fluoro tandfonline.com

Bical-3-fluoro tandfonline.com

The synthesis of these impurities allows for their proper characterization and aids in the development of analytical methods to monitor their presence in the final drug product. tandfonline.com

Structural Elucidation and Stereochemical Characterization

Diastereomer Separation and Physicochemical Characterization

The synthesis of Bicalutamide (B1683754) Sulfoxide (B87167) from its sulfide (B99878) precursor results in a mixture of diastereomers. These stereoisomers exhibit different physicochemical properties, most notably polarity, which allows for their separation using chromatographic methods. smu.edu

In various studies, researchers have successfully separated pairs of sulfoxide diastereomers. cardiff.ac.uknih.gov The separation is often described based on the relative mobility of the isomers on a chromatography medium, typically yielding a "fast-moving" and a "slow-moving" product. cardiff.ac.uk This difference in mobility reflects a difference in their interaction with the stationary phase, a key physicochemical characteristic. For one bicalutamide analog, compound 34, the separation resulted in the fast-moving and slow-moving diastereomers in an approximate 1:2 ratio. cardiff.ac.uk

The ability to separate these isomers is a critical first step, as the biological activity of such compounds can be highly dependent on the specific configuration of their stereogenic centers. smu.edunih.gov

| Diastereomer Type | Chromatographic Behavior | Observed Product Ratio (Compound 34) | Basis of Separation |

|---|---|---|---|

| Diastereomer 1 | Fast-moving cardiff.ac.uk | ~1:2 cardiff.ac.uk | Differing Polarity smu.edu |

| Diastereomer 2 | Slow-moving cardiff.ac.uk |

Advanced Spectroscopic Analysis Techniques

Once separated, advanced spectroscopic techniques are employed to determine the specific structural and stereochemical details of each diastereomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the separated diastereomers. cardiff.ac.uknih.gov The most significant feature in the ¹H NMR spectra is the chemical shift separation of the two protons of the diastereotopic methylene (B1212753) (CH₂) group located adjacent to the chiral sulfoxide. cardiff.ac.ukcardiff.ac.uk The different chemical environments created by the distinct spatial arrangements in each diastereomer cause these protons to resonate at different frequencies.

Consistent trends are observed when comparing the NMR data of the separated diastereomers. cardiff.ac.ukcardiff.ac.uk Not only do the chemical shifts of the methylene protons differ, but the coupling constant (J-value) between these protons and the chemical shift of the methylene carbon in the ¹³C NMR spectrum also show consistent variations between the fast- and slow-moving isomers. cardiff.ac.ukcardiff.ac.uk In some studies, these experimental findings have been further verified by comparing them with DFT-calculated proton and carbon NMR chemical shifts. smu.edunih.gov

| Compound ID | Diastereomer Type | Difference in ¹H Chemical Shift (Δδ ppm) | Coupling Constant (J-value, Hz) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|---|---|

| 32a | Fast-moving | 0.11 | 14 | 57.35 |

| 32b | Slow-moving | 0.73 | 13 | 60.14 |

| 33a | Fast-moving | 0.12 | 14 | 57.50 |

| 33b | Slow-moving | 0.73 | 13 | 59.39 |

| 34a | Fast-moving | 0.20 | 14 | 59.62 |

| 34b | Slow-moving | 0.51 | 13 | 62.30 |

While NMR provides valuable structural information, X-ray diffraction crystallography is the definitive method for assigning the absolute configuration at the chiral sulfur and carbon centers. cardiff.ac.uknih.gov This technique provides an unambiguous determination of the three-dimensional structure of the molecule in a single crystal.

One study successfully used X-ray analysis to establish the configuration of a this compound analog, compound 34. cardiff.ac.uk The analysis revealed that the fast-moving diastereomer (34a) was a mixture of the C(R),S(R) and its C(S),S(S) antipode, while the slow-moving diastereomer (34b) was a mixture of the C(R),S(S) and its C(S),S(R) antipode. cardiff.ac.uk

In another instance, where the target diastereomers failed to yield crystals suitable for X-ray analysis, researchers synthesized closely related analogs that could be crystallized. smu.edunih.gov The X-ray structure determination of these analogs (6a and 6b) established their absolute configurations as C(R),S(R) and C(R),S(S), respectively. smu.edu This structural assignment was then provisionally extended to the original non-crystallizing diastereomers based on their shared properties, such as chromatographic behavior and NMR characteristics. smu.edunih.gov

| Compound | Chromatographic Behavior | Absolute Configuration | Source |

|---|---|---|---|

| 34a | Fast-moving | Mixture of C(R),S(R) and C(S),S(S) antipodes | cardiff.ac.uk |

| 34b | Slow-moving | Mixture of C(R),S(S) and C(S),S(R) antipodes | cardiff.ac.uk |

| 6a | (Corresponds to fast-moving analog 5a) | C(R),S(R) | smu.edu |

| 6b | (Corresponds to slow-moving analog 5b) | C(R),S(S) | smu.edu |

Preclinical in Vitro Pharmacological and Biological Activity

Evaluation of Antiproliferative Activity

The primary evaluation of potential anticancer compounds involves assessing their ability to inhibit the growth of cancer cells. For bicalutamide (B1683754) sulfoxide (B87167) derivatives, this has been extensively studied in various prostate cancer cell lines.

A series of bicalutamide sulfoxide derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human prostate cancer cell lines, including 22Rv1, DU-145, LNCaP, and VCap. researchgate.netnih.govcardiff.ac.uk These cell lines represent different stages and characteristics of prostate cancer, providing a comprehensive in vitro model. In these studies, researchers determined the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells. One particularly potent analogue, designated as compound 28, demonstrated significant antiproliferative activity across all four cell lines. nih.govcardiff.ac.uk

To gauge the therapeutic potential of new derivatives, their efficacy is compared against existing standard-of-care drugs. The antiproliferative activities of this compound analogues were benchmarked against bicalutamide and the second-generation antiandrogen, enzalutamide (B1683756). researchgate.netnih.govcardiff.ac.uk

In these comparative studies, compound 28, a sulfoxide derivative of bicalutamide, displayed a significant enhancement in anticancer activity. nih.gov Its IC50 values were consistently lower than those of bicalutamide across the tested cell lines, indicating greater potency. nih.govcardiff.ac.uk For instance, the IC50 values for compound 28 ranged from 9.09 to 31.11 µM, whereas bicalutamide's values were in the range of 45.20 to 51.61 µM. nih.gov When compared to enzalutamide (IC50 range of 11.47 to 53.04 µM), compound 28 also showed comparable or, in some cases, superior activity. nih.gov

| Compound | 22Rv1 (µM) | DU-145 (µM) | LNCaP (µM) | VCap (µM) |

|---|---|---|---|---|

| Compound 28 | 31.11 | 27.50 | 9.09 | 24.23 |

| Bicalutamide | 46.00 | 45.20 | 51.61 | 49.60 |

| Enzalutamide | 32.00 | 53.04 | 11.47 | 36.10 |

Assessment in Human Prostate Cancer Cell Lines (e.g., 22Rv1, DU-145, LNCaP, VCap)

Structure-Activity Relationship (SAR) Studies of Sulfoxide Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. For this compound, these studies focus on how the sulfoxide group and the molecule's three-dimensional shape influence its interaction with the androgen receptor.

Bicalutamide's structure can be broadly divided into three areas: two aromatic rings (A and B) and a linker connecting them. researchgate.netcardiff.ac.uk The sulfoxide modification is located in this linker region. cardiff.ac.uk The introduction of the sulfoxide group is a strategic modification intended to alter the molecule's properties and potentially improve its binding to the androgen receptor (AR). researchgate.net The goal of creating such analogues is to develop new therapeutic options that might combat the drug resistance often seen with existing AR antagonists. researchgate.net The oxidation state of the sulfur atom is a key determinant of activity; studies on related molecules show that oxidation can either increase or decrease AR binding affinity depending on other structural features. acs.org The development of these analogues is part of an effort to enhance the antagonistic profile, ensuring the compound effectively blocks the receptor without activating it. researchgate.net

The structure of this compound analogues contains at least two chiral centers: one at the carbon atom bearing the hydroxyl group and another at the sulfur atom of the sulfoxide moiety. nih.govsmu.edu This chirality means the molecules can exist as different stereoisomers (diastereomers), which are non-superimposable mirror images of each other. nih.gov The spatial configuration of these centers is critical for biological potency. nih.gov

Research has shown that the biological activity of these compounds is significantly dependent on the configuration of their stereogenic centers. smu.edunih.gov In one study, two diastereomers of a this compound analog were synthesized and tested. smu.edu Although both possessed the same R-configuration at the chiral carbon, they differed in the chirality at the sulfoxide group. The diastereomer with an R-configuration at the sulfur center, designated C(R)S(R), was found to be approximately threefold more potent in binding to the androgen receptor than the diastereomer with an S-configuration at the sulfur, C(R)S(S). smu.edu The absolute configurations of these diastereomers have been confirmed using techniques such as X-ray diffraction crystal structure analysis. nih.gov

Impact of the Sulfoxide Moiety on Androgen Receptor (AR) Binding Affinity and Antagonistic Profile

Mechanisms of Action at the Preclinical Cellular Level

At the cellular level, this compound functions as a pure antiandrogen, similar to its parent compound. nih.gov It acts as a competitive antagonist of the androgen receptor (AR). drugbank.com This means it binds directly to the AR, preventing the body's natural androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from binding to and activating the receptor. drugbank.comwikipedia.org

The binding of an androgen to the AR normally triggers a cascade of events, including the transcription of specific genes that promote the growth and survival of prostate cancer cells. nih.gov By blocking this initial binding step, this compound inhibits androgen-stimulated gene expression and subsequent cell growth. nih.gov A key indicator of this activity is the downregulation of the gene for Prostate-Specific Antigen (PSA), a well-known AR-regulated gene. cardiff.ac.uk This antagonistic action ultimately leads to an inhibition of proliferation in androgen-sensitive prostate cancer cells. nih.gov

Direct Androgen Receptor Interaction and Modulation

This compound's primary mechanism of action involves its direct interaction with the androgen receptor (AR), a key protein in the development and progression of prostate cancer. It functions as a competitive antagonist, binding to the AR to block the binding of androgens like testosterone and dihydrotestosterone (DHT). patsnap.commedkoo.comnih.gov This antagonistic action prevents the conformational changes in the AR that are necessary for its activation and subsequent translocation into the cell nucleus, thereby inhibiting the transcription of androgen-dependent genes. patsnap.com

The antiandrogenic activity of bicalutamide resides in its (R)-enantiomer. drugbank.com Studies have shown that the (R)-isomers of bicalutamide and its analogues consistently demonstrate a significantly higher binding affinity for the AR compared to their corresponding (S)-isomers. researchgate.net While bicalutamide itself has a lower affinity for the AR than DHT, the high circulating levels achieved during treatment allow it to effectively compete with and block the endogenous ligands. wikipedia.org

In certain contexts, such as in prostate cancer cells with AR overexpression, bicalutamide can paradoxically act as an agonist, stimulating AR activity. selleckchem.com However, newer generations of antiandrogens have been developed to overcome this limitation. For instance, some this compound analogues have been shown to be potent antiandrogens, demonstrating significantly improved AR binding affinity. researchgate.net Molecular modeling studies suggest that these analogues achieve this enhanced affinity by increasing their molecular volume near helix 12 of the AR's ligand-binding domain. researchgate.net

It has been noted that the sulfoxide and fluorine moieties of bicalutamide may not be essential for its anti-AR activity. nih.gov The core structure responsible for its antagonist activity involves the amide nitrogen and hydroxyl group, which form crucial hydrogen bonds with the AR. nih.gov

| Compound | Target Receptor | Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|---|

| Bicalutamide | Androgen Receptor (AR) | Antagonist | 0.16 | LNCaP/AR(cs) | selleckchem.com |

| Bicalutamide Analogue (Compound 28) | Androgen Receptor (AR) | Antagonist | 9.09 - 31.11 | 22Rv1, DU-145, LNCaP, VCap | nih.gov |

Effects on Androgen Receptor-Dependent Gene Expression (e.g., Prostate-Specific Antigen, Transmembrane Protease Serine Subtype 2)

The interaction of this compound and its parent compound, bicalutamide, with the androgen receptor (AR) directly influences the expression of AR-regulated genes, which are critical for prostate cancer cell growth and survival. Two of the most well-characterized AR target genes are prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).

In vitro studies have consistently demonstrated that bicalutamide can modulate the expression of these genes. In androgen-sensitive prostate cancer cell lines like LNCaP, bicalutamide generally acts as an antagonist, inhibiting the androgen-induced expression of PSA and TMPRSS2. nih.gov However, under conditions of AR overexpression, which can occur in castration-resistant prostate cancer, bicalutamide can exhibit partial agonist activity, leading to an induction of PSA and TMPRSS2 expression. selleckchem.comnih.gov

Research on bicalutamide-resistant cells has shown that prolonged treatment can lead to AR overexpression and hypersensitivity to low androgen levels, resulting in stimulated PSA secretion. researchgate.net Newer bicalutamide analogues have been developed to address this resistance. For example, certain deshydroxy bicalutamide derivatives have been shown to exhibit a dose-dependent inhibition of PSA expression in LNCaP cells, with some compounds demonstrating activity that significantly exceeds that of bicalutamide itself. cardiff.ac.uk

Similarly, the expression of TMPRSS2, another key AR-regulated gene often found in a fusion with the ERG oncogene in prostate cancer, is affected by bicalutamide. nih.gov Bicalutamide has been shown to decrease the expression of TMPRSS2 in in vivo models. mdpi.com The regulation of the TMPRSS2-ERG fusion gene is under the control of the AR, and its expression can be reactivated in castration-resistant prostate cancer. nih.govplos.org Studies with bicalutamide analogues have shown that they can effectively reduce the mRNA levels of both PSA and TMPRSS2 in AR-dependent prostate cancer cells. nih.gov

| Compound/Treatment | Cell Line | Effect on PSA Expression | Effect on TMPRSS2 Expression | Reference |

|---|---|---|---|---|

| Bicalutamide | LNCaP/AR | Induced | Induced | nih.gov |

| Bicalutamide | LNCaP | Minimal reduction | - | mcgill.ca |

| Bicalutamide-resistant LNCaP-BC2 | LNCaP-BC2 | Stimulated secretion | - | researchgate.net |

| Deshydroxy bicalutamide analogues (compounds 27, 28, 33) | LNCaP | Dose-dependent inhibition | - | cardiff.ac.uk |

| Bicalutamide analogue (5a) | LNCaP | Reduced | Reduced | nih.gov |

| Bicalutamide | Tumor tissues | - | Significant decrease | mdpi.com |

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography stands as the cornerstone for the separation and analysis of bicalutamide (B1683754) sulfoxide (B87167) from its parent compound and other related substances. The inherent structural similarities between bicalutamide and its sulfoxide derivative demand high-resolution separation techniques to achieve accurate quantification and characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the routine analysis and impurity profiling of bicalutamide. researchgate.netnih.gov The development of a stability-indicating RP-HPLC method is paramount for separating bicalutamide from its degradation products, including bicalutamide sulfoxide. researchgate.netnih.gov

Method development often involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation. Key considerations include the selection of the stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength.

Several studies have detailed the development and validation of RP-HPLC methods for bicalutamide and its impurities. For instance, a method was developed using a Symmetry C18 column with a mobile phase consisting of 0.01 M potassium dihydrogen phosphate (B84403) (KH2PO4) buffer (pH 3.0) and acetonitrile (B52724) in a 50:50 v/v ratio. nih.gov Detection was carried out using a photodiode array (PDA) detector at 215 nm. nih.gov Another method utilized a C18 column with a mobile phase of phosphate buffer (pH 2.8) and acetonitrile (60:40 v/v), with detection at 270 nm. rasayanjournal.co.inresearchgate.net

Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. researchgate.netrjpn.org

Table 1: Examples of RP-HPLC Methods for Bicalutamide Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry C18 (4.6 mm x 250 mm, 5 µm) nih.gov | RP-Purosnosphere C18 (250 mm × 4.6 mm, 5 µm) rjpn.org | RP-C18 (100mm x 4.6mm, 5µm) rasayanjournal.co.in |

| Mobile Phase | 0.01 M KH2PO4 (pH 3.0):Acetonitrile (50:50 v/v) nih.gov | Methanol (B129727):Acetonitrile (25:75 v/v), pH 3.8 rjpn.org | Phosphate buffer (pH 2.8):Acetonitrile (60:40 v/v) rasayanjournal.co.in |

| Flow Rate | 1.0 mL/min | 1.0 mL/min rjpn.org | 1.0 mL/min rasayanjournal.co.in |

| Detection | PDA at 215 nm nih.gov | UV at 277 nm rjpn.org | UV at 270 nm rasayanjournal.co.in |

| Linearity Range | Not Specified | 10–50 µg/mL rjpn.org | 25-150 µg/mL rasayanjournal.co.in |

| Correlation Coefficient (R²) | Not Specified | 0.9998 rjpn.org | 0.9998 rasayanjournal.co.in |

This table presents a summary of different RP-HPLC methods developed for the analysis of bicalutamide, which are capable of separating its impurities, including the sulfoxide.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

For enhanced sensitivity and specificity, particularly at low concentration levels, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable tools. These techniques couple the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the unequivocal identification and quantification of this compound.

LC-MS/MS methods are particularly useful in bioanalytical studies for determining drug and metabolite levels in biological matrices like plasma. hilarispublisher.com An achiral HPLC-MS/MS method was developed for the determination of bicalutamide in human plasma, demonstrating high sensitivity with a lower limit of quantitation (LLOQ) of 10 ng/mL from a 50 µL plasma sample. hilarispublisher.com The method utilized multiple reaction monitoring (MRM) mode for quantitation, with a transition of m/z 429.2 → 255.0 for bicalutamide. hilarispublisher.com

The simultaneous separation of the four stereoisomers of this compound has been achieved using chiral HPLC, showcasing the complexity that can be resolved with advanced chromatographic techniques. mdpi.com

Impurity Profiling and Characterization of Degradation Products

Impurity profiling is a critical aspect of drug development and quality control. Forced degradation studies are intentionally conducted to produce potential degradation products that might form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. researchgate.netnih.gov These studies help in identifying potential impurities like this compound and developing analytical methods capable of separating them from the active pharmaceutical ingredient (API).

The characterization of these degradation products often involves a combination of techniques. Following separation by HPLC, fractions containing the impurities can be collected and subjected to further analysis. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to elucidate the chemical structures of the isolated impurities. nih.gov

For instance, under peroxide conditions, bicalutamide can degrade, and the resulting products are analyzed. nih.gov The sulfoxide derivative is a known process-related impurity and degradation product. researchgate.netsynthinkchemicals.com The isolation and characterization of these products are essential for understanding the degradation pathways of bicalutamide and for setting appropriate specifications for the drug substance and product. nih.gov

Molecular Modeling and Computational Studies

Molecular Docking Simulations with the Androgen Receptor Ligand Binding Domain

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. Studies on bicalutamide (B1683754) sulfoxide (B87167) analogues have utilized this method to investigate their binding modes within the ligand-binding domain (LBD) of the human androgen receptor (hAR).

Research has focused on understanding how the introduction of the sulfoxide group and the resulting chirality influence interactions with key amino acid residues in the hAR binding pocket. In one such study, molecular modeling was performed on four diastereoisomers of a potent bicalutamide sulfoxide analogue, referred to as compound 28. cardiff.ac.uknih.gov The simulations aimed to rationalize the observed biological activity by examining the protein-ligand interactions. The predicted binding modes for the four diastereoisomers—28A [C(R), S(S)], 28B [C(S), S(R)], 28C [C(S), S(S)], and 28D [C(R), S(R)]—showed crucial hydrogen bond interactions with several key residues within the hAR-LBD. cardiff.ac.uk These interactions are critical for stabilizing the ligand-receptor complex and achieving potent antagonism. The primary residues involved in forming these hydrogen bonds were identified as Gln711, Asn705, Arg752, and Thr877. cardiff.ac.uk Such computational insights are vital for the structure-based design of next-generation androgen receptor antagonists. researchgate.netcardiff.ac.uk

| Diastereomer | Interacting AR Residue | Interaction Type |

|---|---|---|

| 28A [C(R), S(S)] | Gln711, Asn705, Arg752, Thr877 | Hydrogen Bond |

| 28B [C(S), S(R)] | Gln711, Asn705, Arg752, Thr877 | Hydrogen Bond |

| 28C [C(S), S(S)] | Gln711, Asn705, Arg752, Thr877 | Hydrogen Bond |

| 28D [C(R), S(R)] | Gln711, Asn705, Arg752, Thr877 | Hydrogen Bond |

Conformational Analysis and Quantum Mechanical Energy Calculations of Diastereomers

Bicalutamide is known to be a flexible molecule, capable of existing in different spatial arrangements or conformations. rsc.org The introduction of a chiral sulfoxide center in this compound adds another layer of structural complexity, resulting in diastereomers with unique three-dimensional shapes and energy profiles. Quantum chemical calculations are essential for analyzing these conformational differences.

Studies have employed quantum mechanics, particularly Density Functional Theory (DFT), to investigate the diastereomers of this compound analogues. nih.gov These calculations help determine the absolute configuration at the chiral sulfur center by comparing calculated properties with experimental data. For instance, researchers have verified structural assignments by comparing DFT-calculated proton and carbon NMR chemical shifts with those measured experimentally. nih.gov This integrated approach is crucial when direct structure determination methods like X-ray crystallography are not feasible for all diastereomers. nih.gov

| Computational Method | Application | Key Findings/Purpose | Reference |

|---|---|---|---|

| Quantum Chemical Calculations (DFT) | Calculation of NMR Chemical Shifts | Verification of absolute configuration at the chiral sulfoxide center by comparing calculated data with experimental NMR measurements. | nih.gov |

| Conformational Analysis | Exploration of molecular shapes | Identified 'closed' and 'open' conformers in the parent bicalutamide molecule, providing a framework for analyzing sulfoxide analogues. | mdpi.comnih.govresearchgate.net |

| Quantum Mechanical Energy Calculations | Determination of conformer stability | Calculated relative free energies of different conformers to understand their population and influence of the solvent. | mdpi.com |

Q & A

Q. How can researchers optimize the oxidation reaction to synthesize Bicalutamide Sulfoxide with high diastereomeric purity?

Methodological Answer: The synthesis of this compound requires controlled oxidation of the parent compound using meta-chloroperbenzoic acid (m-CPBA). Key parameters include:

- Reaction time and temperature : Shorter reaction times (e.g., 3 hours at room temperature) minimize over-oxidation and side-product formation .

- Equivalents of oxidizing agent : Using stoichiometric equivalents of m-CPBA (1–1.2 equivalents) ensures selective sulfoxide formation without generating sulfone byproducts .

- Solvent selection : Dimethylacetamide (DMA) is preferred due to its polar aprotic nature, which stabilizes intermediates and enhances reaction efficiency .

Post-synthesis, diastereomers can be separated via chromatographic techniques, with NMR analysis (e.g., diastereotopic methylene protons in Table 1) confirming purity .

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

- NMR spectroscopy : Proton and carbon NMR are essential for resolving diastereomers, particularly analyzing chemical shifts of methylene groups adjacent to the sulfoxide moiety (e.g., δ ~2.8–3.2 ppm) .

- X-ray crystallography : Provides absolute configuration assignments for chiral sulfur and carbon centers, critical for structure-activity relationship (SAR) studies .

- HPLC with UV detection : Validates purity (>95%) by resolving residual starting materials and oxidation byproducts under pharmacopeial guidelines (e.g., using C18 columns and acetonitrile/water gradients) .

Q. What in vitro models are suitable for initial screening of this compound’s antiproliferative activity?

Methodological Answer:

- Cell line selection : Use androgen-responsive prostate cancer models (e.g., LNCaP, 22Rv1) and castration-resistant lines (e.g., DU-145, VCaP) to assess context-dependent efficacy .

- Control compounds : Include bicalutamide (IC50 = 45–51 µM) and enzalutamide (IC50 = 11–53 µM) as positive controls for benchmarking .

- Dose-response assays : Employ 72-hour viability assays (e.g., MTT or CellTiter-Glo™) with DMSO as a vehicle (≤0.1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative potencies of this compound derivatives across studies?

Methodological Answer: Discrepancies may arise from:

- Diastereomeric ratios : Unseparated diastereomers (e.g., Compounds 27 and 28 in Table 2) can skew IC50 values; chiral HPLC or crystallization ensures stereochemical homogeneity .

- Cell line heterogeneity : Androgen receptor (AR) splice variants (e.g., AR-V7 in 22Rv1) may confer resistance; validate AR status via Western blotting or qPCR .

- Solvent interference : Residual DMA or DMSO can alter cell permeability; quantify solvents via GC-MS to ensure concentrations <10 ppm .

Q. What strategies enhance the therapeutic efficacy of this compound in vivo?

Methodological Answer:

- Combination therapies : Co-administer autophagy inducers (e.g., trehalose) to mitigate AR aggregation in spinal and bulbar muscular atrophy (SBMA) models. In AR113Q mice, subcutaneous bicalutamide (2 mg/kg) + oral trehalose (3% w/v) improved motor function and reduced insoluble AR species .

- Dosage optimization : Conduct pharmacokinetic studies to balance plasma half-life (t1/2) and tissue penetration, adjusting for species-specific metabolic differences .

Q. How can structure-activity relationship (SAR) studies inform the design of novel this compound analogs?

Methodological Answer:

Q. What experimental controls are essential for validating this compound’s mechanism of action in androgen receptor (AR) signaling assays?

Methodological Answer:

- Antagonist controls : Include bicalutamide (10 µM) to confirm AR blockade in luciferase reporter assays (e.g., 22Rv1/MMTV_GR−KO cells) .

- Solvent controls : Use 0.1% DMSO to rule out vehicle-induced cytotoxicity or off-target effects .

- Genetic controls : Knockdown AR via siRNA or CRISPR to verify target specificity in proliferation assays .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process validation : Follow ICH Q2(R1) guidelines for analytical method validation, including linearity (R² > 0.99), precision (%RSD < 2%), and robustness testing across pH/temperature ranges .

- Quality control : Implement in-process checks (e.g., TLC at 1-hour intervals) to monitor reaction progress and terminate at consistent conversion rates (≥95%) .

Q. What methodologies ensure reproducibility in preclinical studies of this compound?

Methodological Answer:

- Detailed reporting : Document synthesis parameters (e.g., m-CPBA equivalents, reaction time) and characterization data (e.g., NMR shifts, HPLC retention times) per Journal of Medicinal Chemistry standards .

- Open data practices : Share raw spectra, dose-response curves, and statistical code (e.g., via Zenodo) to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.